molecular formula C14H16N4O2 B114732 2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 154816-49-6

2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B114732
M. Wt: 272.3 g/mol
InChI Key: ZYEGEPJJCWHUAE-UHFFFAOYSA-N
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Description

The compound “2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a complex organic molecule that contains a pyrido[1,2-a]pyrimidine core, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the aldehyde group (-CHO) is often involved in nucleophilic addition reactions, and the pyrimidine ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the aldehyde would increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

This compound belongs to the pyrido[1,2-a]pyrimidine derivatives, known for their broad spectrum of biological activities, including antibacterial, fungicidal, antiviral, antitumor, and anti-monoamine oxidase effects. Studies have focused on its synthesis through condensation reactions and the exploration of its chemical reactivity towards different nucleophiles to produce various derivatives. For instance, Harutyunyan (2016) described syntheses based on 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine3-carbaldehyde, leading to derivatives with potential biological activities (Harutyunyan, 2016).

Biological Activities and Applications

The compound and its derivatives have been evaluated for various biological and pharmacological properties:

  • Antimicrobial Agents

    Novel heterocyclic systems bearing the pyrimidine nucleus have been synthesized for their potential antimicrobial activities. These include the construction of triazolo[4,3-a]pyrimidine, pyrimido[1,2-a]benzimidazole, and other heterocyclic systems, showing variable inhibitory effects toward tested microorganisms (El-Gohary, Ibrahim, & Farouk, 2021).

  • Anticancer and Anti-inflammatory Properties

    A series of pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, highlighting the compound's potential in therapeutic applications against cancer and inflammation (Rahmouni et al., 2016).

  • Analgesic Properties

    The methylation of the pyridine moiety in the pyrido[1,2-a]pyrimidine nucleus has been explored to enhance the analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, indicating the compound's relevance in pain management (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide an accurate assessment .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-16-6-8-17(9-7-16)13-11(10-19)14(20)18-5-3-2-4-12(18)15-13/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEGEPJJCWHUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

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